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Compound of Interest

Compound Name:
2-Chloro-5-fluoro-4,6-

dimethylpyrimidine

CAS No.: 1192479-36-9

Cat. No.: B3089380

Get Quote

CAS Number: 1192479-36-9 Chemical Class: Halogenated Heterocycle / Pyrimidine Scaffold[1]

Executive Summary
2-Chloro-5-fluoro-4,6-dimethylpyrimidine is a specialized heterocyclic building block used

primarily in the development of Orexin Receptor Modulators and Kinase Inhibitors. Unlike

generic pyrimidines, this scaffold features a specific substitution pattern (5-Fluoro, 4,6-

Dimethyl) engineered to optimize metabolic stability.

Recent medicinal chemistry campaigns (e.g., J. Med. Chem. 2018) have identified this motif as

a solution to Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4). The steric

bulk of the 4,6-dimethyl groups, combined with the electronic modulation of the 5-fluorine,

prevents the oxidative defluorination pathway often responsible for bioactivation and toxicity in

fluoropyrimidine drugs.

Key Applications:

Lead Optimization: Mitigating CYP3A4 mechanism-based inactivation.
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Drug Synthesis: Precursor for octahydropyrrolo[3,4-c]pyrrole derivatives (Orexin

antagonists).

SnAr Chemistry: Highly reactive electrophile for C-N bond formation at the C2 position.

Chemical & Physical Properties[2][3]
Property Data

Chemical Name 2-Chloro-5-fluoro-4,6-dimethylpyrimidine

Molecular Formula C₆H₆ClFN₂

Molecular Weight 160.58 g/mol

Appearance White to off-white solid

Melting Point 48–52 °C (Typical range for similar analogs)

Solubility
Soluble in DMSO, DCM, Ethyl Acetate,

Methanol

LogP (Predicted) ~1.8 – 2.1

pKa (Predicted) ~ -3.2 (Pyrimidine nitrogen)

Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Mechanism of Utility: Metabolic Stability &
Synthesis
The following diagram illustrates the role of CAS 1192479-36-9 in drug design, specifically

highlighting how its structural features block metabolic toxicity pathways.
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Figure 1:Structural logic for using CAS 1192479-36-9. The 4,6-dimethyl groups sterically hinder

the 5-position, preventing CYP3A4-mediated oxidative defluorination and subsequent toxicity.

Experimental Protocols
A. General Protocol: SnAr Coupling (C-N Bond
Formation)
This protocol describes the displacement of the C2-chlorine by a secondary amine, a standard

reaction for generating bioactive libraries.

Reagents:

Substrate: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine (1.0 equiv)

Nucleophile: Amine (e.g., pyrrolidine derivative, aniline) (1.1 equiv)

Base:

-Diisopropylethylamine (DIPEA) or

(2.0 equiv)

Solvent: DMSO or NMP (anhydrous)

Step-by-Step Methodology:

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 2-
Chloro-5-fluoro-4,6-dimethylpyrimidine (100 mg, 0.62 mmol) in anhydrous DMSO (2.0

mL).

Addition: Add the amine nucleophile (0.68 mmol) followed by DIPEA (0.22 mL, 1.24 mmol).

Reaction: Seal the vial and heat to 100–120 °C for 4–12 hours. Monitor progress via LC-MS

(Target mass: Amine MW + 124.1).

Note: The 4,6-dimethyl groups donate electron density to the ring, making the C2 position

less electrophilic than in unsubstituted pyrimidines. Higher temperatures are often required

compared to 2-chloropyrimidine.
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Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3

x 10 mL) to remove DMSO. Wash the organic layer with brine, dry over

, and concentrate.

Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

B. Synthesis of the Scaffold (Reference Route)
If the compound is not commercially available, it can be synthesized via the condensation of

fluorinated diketones.

Condensation: React 3-fluoro-2,4-pentanedione with urea (acid catalysis) to yield 5-fluoro-

4,6-dimethylpyrimidin-2-ol.

Chlorination: Reflux the pyrimidin-2-ol with Phosphorus Oxychloride (

) (neat or in toluene) for 2–4 hours to yield 2-chloro-5-fluoro-4,6-dimethylpyrimidine.

Handling & Stability
Stability: The 2-chloro moiety is susceptible to hydrolysis under strongly acidic or basic

aqueous conditions over extended periods.

Storage: Store at 2–8°C under an inert atmosphere (Argon). Protect from moisture.

Safety:

H302: Harmful if swallowed.

H315/H319: Causes skin and serious eye irritation.

Sensitization: Potential skin sensitizer due to electrophilic nature. Use gloves and work in

a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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